2-Aminopurine

説明

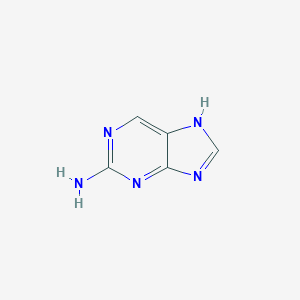

Structure

3D Structure

特性

IUPAC Name |

7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBWWFOAEOYUST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196416 |

Source

|

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56320694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

452-06-2 |

Source

|

| Record name | 2-Aminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminopurine: A Technical Guide to its Application as a Fluorescent Nucleobase Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2-AP), a fluorescent analog of adenine (B156593), has emerged as an indispensable tool in molecular biology, biochemistry, and drug development.[1][2] Its structural similarity to the natural purine (B94841) bases, adenine and guanine, allows for its site-specific incorporation into DNA and RNA with minimal perturbation to the overall structure.[3][4][5] The profound sensitivity of its fluorescence to the local microenvironment makes it an exquisite probe for investigating nucleic acid structure, dynamics, and interactions with other molecules.[6][7] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and diverse applications of this compound as a fluorescent nucleobase analog.

The utility of 2-AP stems from its remarkable photophysical properties. While native DNA and RNA bases are essentially non-fluorescent, 2-AP exhibits a significant fluorescence quantum yield in aqueous solution, which is dramatically quenched when it is stacked with neighboring bases within a nucleic acid duplex.[1][8] This quenching phenomenon is the foundation of its application as a probe, as any process that alters the local conformation and stacking interactions, such as protein binding, DNA melting, or RNA folding, will result in a measurable change in fluorescence intensity and/or lifetime.[9][10][11]

This guide will delve into the quantitative aspects of 2-AP's fluorescence, provide detailed protocols for its experimental use, and illustrate its application in elucidating complex biological pathways through customized visualizations.

Core Concepts and Photophysical Properties

This compound's fluorescence is characterized by an excitation maximum around 305-315 nm and an emission maximum at approximately 370 nm.[8] A key advantage of its long-wavelength excitation is the ability to selectively excite 2-AP without exciting the natural bases or aromatic amino acids in proteins. Its fluorescence quantum yield and lifetime are highly dependent on its environment, a property that is central to its use as a molecular probe.

Environmental Sensitivity of 2-AP Fluorescence

The fluorescence of 2-AP is exquisitely sensitive to its immediate surroundings, primarily due to two quenching mechanisms:

-

Collisional (Dynamic) Quenching: This occurs when the excited 2-AP molecule collides with a quenching agent, such as a neighboring nucleobase, leading to non-radiative decay. This process affects the fluorescence lifetime.

-

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between 2-AP and a quencher. This mechanism reduces the fluorescence intensity without altering the lifetime of the uncomplexed fluorophore.[7][12]

The primary quenching mechanism for 2-AP incorporated into nucleic acids is through stacking interactions with adjacent bases. The degree of quenching varies with the identity of the neighboring bases, with purines generally being more effective quenchers than pyrimidines.[7]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of this compound in various environments.

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λabs) | ~303 - 315 nm | Aqueous buffer | [8] |

| Emission Maximum (λem) | ~370 nm | Aqueous buffer | [8] |

| Quantum Yield (Φ) | 0.68 | Free 2-AP in aqueous solution | [8] |

| Decreases by 10-100 fold | Incorporated into DNA duplex | ||

| Fluorescence Lifetime (τ) | ~10 - 12 ns | Free 2-AP in aqueous solution | [13] |

| Multi-exponential (ps to ns range) | Incorporated into DNA duplex | [8] |

Table 1: Photophysical Properties of this compound.

| Quencher (Nucleoside) | Dynamic Quenching Rate Constant (kq) (M-1s-1) | Static Quenching Association Constant (Ks) (M-1) | Reference(s) |

| Guanosine (G) | ~1.7 x 109 | Significant | [7] |

| Adenosine (A) | ~2.2 x 109 | Significant | [7] |

| Cytidine (C) | ~1.9 x 109 | Moderate | [7] |

| Thymidine (T) | ~2.0 x 109 | Moderate | [7] |

Table 2: Quenching of this compound Deoxyriboside Fluorescence by Natural Nucleosides. [7]

Experimental Protocols

The successful application of 2-AP as a fluorescent probe relies on meticulous experimental design and execution. This section provides detailed methodologies for key experiments.

Incorporation of this compound into Oligonucleotides

2-AP can be incorporated into synthetic DNA and RNA oligonucleotides at specific positions using standard phosphoramidite (B1245037) chemistry on an automated synthesizer.[11] 2-AP phosphoramidite is commercially available and can be used in the same manner as the standard A, C, G, and T phosphoramidites.

Protocol for Oligonucleotide Synthesis:

-

Oligonucleotide Design: Design the DNA or RNA sequence, specifying the position(s) for 2-AP incorporation.

-

Automated Synthesis: Utilize a standard automated DNA/RNA synthesizer. The 2-AP phosphoramidite is installed in one of the reagent ports.

-

Coupling: The synthesis cycle proceeds as usual, with the 2-AP phosphoramidite being coupled at the designated position.

-

Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard protocols (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

-

Purification: The crude oligonucleotide containing 2-AP should be purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure a homogeneous sample.[14]

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence measurements are used to monitor changes in the average fluorescence intensity of 2-AP, providing insights into conformational changes and binding events.

Protocol for a Protein-DNA Binding Titration:

-

Sample Preparation:

-

Prepare a stock solution of the 2-AP labeled oligonucleotide in the desired buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).[15] The oligonucleotide concentration is typically in the nanomolar to low micromolar range.

-

Prepare a concentrated stock solution of the protein of interest in the same buffer.

-

All solutions should be filtered and degassed to minimize light scattering and oxygen quenching.

-

-

Instrumentation Setup:

-

Measurement:

-

Place the 2-AP labeled oligonucleotide solution in a quartz cuvette.

-

Record the initial fluorescence intensity (F0).

-

Add small aliquots of the concentrated protein stock solution to the cuvette, mixing gently after each addition.

-

Allow the system to equilibrate for a few minutes after each addition before recording the fluorescence intensity (F).

-

Correct for dilution by multiplying the observed fluorescence by a factor of (Vinitial + Vadded) / Vinitial.

-

-

Data Analysis:

-

Plot the change in fluorescence (ΔF = F - F0) or the fractional change in fluorescence ((F - F0) / F0) as a function of the total protein concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements, often performed using Time-Correlated Single Photon Counting (TCSPC), provide detailed information about the fluorescence lifetime of 2-AP. Changes in the lifetime distribution can reveal dynamic processes and conformational heterogeneity.

Protocol for TCSPC Measurement of 2-AP in DNA:

-

Sample Preparation: Prepare the 2-AP labeled oligonucleotide sample as described for steady-state measurements. The concentration may need to be adjusted to optimize the photon counting rate.

-

Instrumentation Setup:

-

Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength around 310 nm.

-

The emission is collected at 370 nm, often using a monochromator and a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube).

-

Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.

-

-

Measurement:

-

Acquire the fluorescence decay data for the 2-AP labeled sample until a sufficient number of photons have been collected in the peak channel (typically 10,000 or more) to ensure good statistical accuracy.

-

-

Data Analysis:

-

The fluorescence decay data is analyzed by deconvolution of the IRF from the experimental decay.

-

The decay is typically fit to a multi-exponential decay model: I(t) = Σ αi exp(-t/τi) where τi are the decay lifetimes and αi are their corresponding amplitudes.

-

The number of exponential components required to achieve a good fit (indicated by a chi-squared value close to 1 and randomly distributed residuals) reflects the conformational heterogeneity of the 2-AP environment.

-

Applications and Signaling Pathways

2-AP has been instrumental in elucidating a wide range of biological processes. This section highlights some key applications and provides visual representations of the investigated pathways.

Studying DNA Polymerase Mechanisms

2-AP can be strategically placed in the DNA template or primer to monitor conformational changes in the DNA polymerase active site during nucleotide binding and incorporation.[4][16] Changes in 2-AP fluorescence can report on the "fingers-closing" conformational change of the polymerase, a critical step in ensuring high-fidelity DNA replication.[17]

Figure 1: A simplified kinetic pathway of a DNA polymerase, highlighting the step where 2-AP fluorescence reports on the conformational change.

Investigating Riboswitch Folding

Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. 2-AP can be incorporated into a riboswitch to monitor its conformational changes upon ligand binding.[9][10][18] This allows for the dissection of the folding pathway and the identification of key structural intermediates.

Figure 2: A generalized folding pathway for a riboswitch, indicating how 2-AP fluorescence can track the ligand-induced conformational change that regulates gene expression.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a typical experimental workflow for studying enzyme kinetics using 2-AP fluorescence.

Figure 3: A flowchart outlining the key steps in an enzyme kinetics study using this compound as a fluorescent probe.

Conclusion

This compound stands as a powerful and versatile fluorescent probe for elucidating the intricate mechanisms of nucleic acid-based processes. Its sensitivity to local conformational changes, coupled with its minimal structural perturbation, provides researchers with a unique window into the dynamic world of DNA and RNA. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the capabilities of 2-AP in their own investigations. As our understanding of the molecular basis of life continues to expand, the application of sophisticated biophysical tools like this compound will undoubtedly play a pivotal role in future discoveries.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence of this compound reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence of this compound reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of this compound as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing structure and dynamics of DNA with this compound: effects of local environment on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 9. Probing and Perturbing Riboswitch Folding Using a Fluorescent Base Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolite Recognition Principles and Molecular Mechanisms Underlying Riboswitch Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Dynamic and static quenching of this compound fluorescence by the natural DNA nucleotides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Intensity Decays of this compound solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The use of this compound fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Folding of the adenine riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of 2-Aminopurine in DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2-AP), a fluorescent analog of adenine, has emerged as an indispensable tool in the study of nucleic acid structure, dynamics, and interactions. Its remarkable sensitivity to the local microenvironment, coupled with a fluorescence profile that is readily distinguishable from the intrinsic fluorescence of natural bases, makes it a powerful probe for elucidating intricate biological processes. When incorporated into DNA, the photophysical properties of 2-AP are exquisitely modulated by factors such as base stacking, solvent accessibility, and the nature of neighboring nucleobases. This technical guide provides a comprehensive overview of the core photophysical properties of 2-AP in DNA, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid researchers in the design and interpretation of their experiments.

Core Photophysical Properties of this compound

The utility of 2-AP as a fluorescent probe stems from its significant fluorescence quantum yield in aqueous solution, which is dramatically quenched upon its incorporation into the stacked environment of a DNA duplex.[1][2] This quenching is a key indicator of local DNA conformation and dynamics.

Spectral Characteristics

In aqueous solution, 2-AP exhibits an absorption maximum at approximately 303-305 nm and an emission maximum around 370 nm.[1][3] This allows for selective excitation of 2-AP without significantly exciting the natural DNA bases, which absorb at shorter wavelengths. Upon incorporation into DNA, the emission maximum of 2-AP shows minimal shifts, but the excitation maximum can be red-shifted, indicative of a less polar environment due to base stacking.[4]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) of free 2-AP in aqueous solution is high, approximately 0.68. However, when incorporated into a DNA duplex, this value is significantly reduced, typically by a factor of 10 to 100, due to quenching by neighboring bases. The fluorescence lifetime (τ) of 2-AP also reflects its environment. In aqueous solution, 2-AP exhibits a mono-exponential decay with a lifetime of about 10-12 ns. Within a DNA strand, the fluorescence decay becomes multi-exponential, often requiring four components to be adequately described, with lifetimes ranging from less than 100 picoseconds to several nanoseconds. The shorter lifetimes are attributed to well-stacked 2-AP, while the longer lifetimes are associated with more mobile, unstacked conformations.

Data Presentation: Photophysical Parameters of this compound

The following tables summarize the key photophysical parameters of 2-AP in various environments.

Table 1: Photophysical Properties of Free this compound in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Aqueous Buffer | ~303 | ~370 | 0.68 | 10.6 - 12.0 |

| Ethanol | - | - | 0.47 | 5.8 |

| Acetonitrile (B52724) | - | - | 0.26 | - |

| Dioxane | - | Shorter λ | ~0.14 | Decreased |

Data compiled from various sources.

Table 2: Illustrative Fluorescence Lifetimes of this compound in a DNA Duplex

| Sequence Context (5' to 3') | Lifetime Component 1 (τ1, ps) | Lifetime Component 2 (τ2, ns) | Lifetime Component 3 (τ3, ns) | Lifetime Component 4 (τ4, ns) |

| T-(2AP)-A | <100 | ~0.5 | ~2.0 | ~10.0 |

| G-(2AP)-C | <100 | ~0.4 | ~1.8 | ~9.5 |

These are typical, illustrative values. The exact lifetimes and their amplitudes are highly dependent on the specific sequence, temperature, and buffer conditions.

Mandatory Visualizations

Factors Influencing 2-AP Photophysics in DNA

Caption: Factors influencing the photophysical properties of 2-AP in DNA.

Experimental Workflow for 2-AP Photophysical Studies

Caption: Experimental workflow for studying 2-AP in DNA.

Experimental Protocols

Incorporation of this compound into DNA Oligonucleotides

2-AP is incorporated into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

-

Materials:

-

This compound-2'-deoxyriboside phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

Controlled pore glass (CPG) solid support

-

Standard reagents for automated DNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

-

Ammonium (B1175870) hydroxide (B78521) for deprotection and cleavage

-

-

Procedure:

-

The this compound phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the DNA synthesizer.

-

The desired DNA sequence, including the position of 2-AP, is programmed into the synthesizer.

-

The synthesis is carried out using the standard synthesis cycle, which involves sequential detritylation, coupling, capping, and oxidation steps.

-

Following the synthesis, the oligonucleotide is cleaved from the CPG support and deprotected by incubation in concentrated ammonium hydroxide.

-

The resulting 2-AP-containing oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Steady-State Fluorescence Measurements

Steady-state fluorescence spectroscopy is used to measure the fluorescence emission and excitation spectra and the relative fluorescence intensity of 2-AP in DNA.

-

Materials:

-

Purified 2-AP-labeled DNA oligonucleotide

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Spectrofluorometer

-

Quartz cuvette

-

-

Procedure:

-

Sample Preparation: Dissolve the purified 2-AP-labeled oligonucleotide and its complementary strand in the annealing buffer to the desired final concentration (typically in the low micromolar range). To anneal the strands, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

Instrument Setup:

-

Set the excitation wavelength to 310 nm.

-

Set the emission scan range from 330 nm to 450 nm.

-

Set the excitation and emission slit widths (e.g., 2-5 nm).

-

-

Measurement:

-

Blank the spectrofluorometer with the annealing buffer.

-

Place the DNA sample in the cuvette and record the emission spectrum.

-

To record the excitation spectrum, set the emission wavelength to 370 nm and scan the excitation wavelengths from 250 nm to 330 nm.

-

-

Data Analysis: Determine the wavelength of maximum emission and the relative fluorescence intensity.

-

Time-Resolved Fluorescence Measurements

Time-resolved fluorescence spectroscopy, often using Time-Correlated Single Photon Counting (TCSPC), is employed to measure the fluorescence lifetime(s) of 2-AP.

-

Materials:

-

Annealed 2-AP-labeled DNA sample

-

TCSPC system equipped with a pulsed light source (e.g., a laser diode or pulsed LED with an excitation wavelength around 310 nm) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).

-

-

Procedure:

-

Instrument Setup:

-

The instrument response function (IRF) is recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The sample is excited at a high repetition rate, and the arrival times of individual fluorescence photons are recorded relative to the excitation pulse.

-

-

Measurement: The fluorescence decay histogram is collected until sufficient counts are accumulated for statistical analysis.

-

Data Analysis: The fluorescence decay data is deconvoluted from the IRF and fitted to a multi-exponential decay model to determine the fluorescence lifetimes (τi) and their corresponding amplitudes (αi).

-

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield of 2-AP in a DNA context is typically determined relative to a reference standard with a known quantum yield.

-

Materials:

-

2-AP-labeled DNA sample

-

Reference standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of the 2-AP-labeled DNA and the reference standard in the same buffer.

-

Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_ref * (Gradient_sample / Gradient_ref) * (n_sample² / n_ref²)

where Φ_ref is the quantum yield of the reference, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Conclusion

This compound is a versatile and highly informative fluorescent probe for investigating the intricacies of DNA structure and function. Its photophysical properties are exquisitely sensitive to its local environment, providing a powerful readout for conformational changes, DNA-protein interactions, and drug binding events. By employing the standardized protocols and understanding the fundamental principles outlined in this guide, researchers can effectively leverage the unique characteristics of 2-AP to gain deeper insights into the molecular mechanisms governing nucleic acid biology.

References

- 1. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. This compound fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Intensity Decays of this compound solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-Aminopurine Fluorescence Quenching Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 2-aminopurine (2-AP) fluorescence quenching. 2-AP, a fluorescent analog of adenine, serves as a powerful probe to investigate the structure, dynamics, and interactions of nucleic acids and proteins. Its fluorescence is exquisitely sensitive to its local environment, making it an invaluable tool in molecular biology, biophysics, and drug discovery.

Core Principles of this compound Fluorescence

This compound's utility as a fluorescent probe stems from its intrinsic photophysical properties. When incorporated into DNA or RNA, it can base-pair with thymine (B56734) or uracil, respectively, with minimal distortion of the nucleic acid structure.[1][2] The fluorescence quantum yield of free 2-AP in an aqueous solution is relatively high, approximately 0.68.[2] However, when incorporated into a nucleic acid duplex, its fluorescence is significantly quenched, with the quantum yield often dropping to less than 0.01.[1] This quenching is the foundation of its application as a structural and dynamic probe.

The primary mechanism for this quenching is the interaction of 2-AP with neighboring bases, a phenomenon highly dependent on base stacking.[1] The degree of quenching provides a sensitive measure of the local conformation and dynamics of the nucleic acid.

Mechanisms of Fluorescence Quenching

The quenching of 2-AP fluorescence can occur through several distinct mechanisms, primarily categorized as static and dynamic quenching.

Static Quenching

Static quenching occurs when 2-AP forms a non-fluorescent ground-state complex with a quencher molecule. This complex formation alters the electronic properties of 2-AP, preventing it from fluorescing upon excitation. A key characteristic of static quenching is that it reduces the fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed fluorophore.

Theoretical calculations suggest that when 2-AP is stacked with purine (B94841) bases (adenine and guanine), the quenching mechanism is predominantly static.[1][3][4] This is attributed to the mixing of molecular orbitals in the ground state, which leads to electron delocalization and a decrease in the oscillator strength of the fluorescent transition.[1]

Dynamic (Collisional) Quenching

Dynamic quenching, also known as collisional quenching, happens when the excited 2-AP molecule collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state. This process reduces both the fluorescence intensity and the fluorescence lifetime.

In contrast to purines, when 2-AP is stacked with pyrimidine (B1678525) bases (cytosine and thymine), the quenching is predicted to be primarily dynamic.[1][3][4] This is thought to occur through the formation of a low-lying "dark" excited state, providing a pathway for rapid non-radiative decay.[1]

It is important to note that in many biological systems, both static and dynamic quenching mechanisms can contribute to the overall observed quenching of 2-AP fluorescence.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity, typically within 10-100 Å.[5]

2-AP can serve as a FRET donor to a variety of acceptor molecules, including non-fluorescent "dark" quenchers like dabcyl.[5] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for measuring intramolecular and intermolecular distances. When FRET occurs, the fluorescence of the 2-AP donor is quenched.

Quantitative Data on 2-AP Fluorescence

The fluorescence properties of 2-AP are highly dependent on its immediate neighbors in a nucleic acid sequence. The following tables summarize key quantitative data for 2-AP fluorescence.

Table 1: Fluorescence Quantum Yield of 2-AP

| Environment | Quantum Yield (Φ) | Reference |

| Free 2-AP in aqueous solution | ~0.68 | [2] |

| In single-stranded DNA | < 0.02 | [1] |

| In double-stranded DNA | < 0.01 | [1] |

Table 2: Fluorescence Lifetime Components of 2-AP in DNA

The fluorescence decay of 2-AP within a DNA duplex is typically multi-exponential, reflecting the conformational heterogeneity of the local environment. The decay is often fitted to a sum of four exponential components.

| Lifetime Component (τ) | Typical Range | Attributed Conformation | Reference |

| τ1 | < 100 ps | Highly stacked, rapid quenching | [2] |

| τ2 | ~0.5 ns | Partially stacked | [2] |

| τ3 | ~2 ns | Less stacked | [2] |

| τ4 | ~10 ns | Unstacked, solvent-exposed | [1][6] |

Note: The exact lifetimes and their relative amplitudes are highly dependent on the specific neighboring bases, temperature, and solvent conditions.

Experimental Protocols

Studying 2-AP fluorescence quenching typically involves steady-state and time-resolved fluorescence spectroscopy.

Steady-State Fluorescence Quenching

This technique measures the total fluorescence intensity as a function of quencher concentration or environmental changes (e.g., temperature, protein binding).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the 2-AP-labeled oligonucleotide at a low concentration (e.g., 1 µM) in a suitable buffer (e.g., 20 mM Tris-HCl, 60 mM NaCl, 0.1 mM EDTA, pH 7.5).[7]

-

If studying quenching by a titrant, prepare a concentrated stock solution of the quencher.

-

-

Instrumentation:

-

Data Acquisition:

-

Measure the fluorescence intensity of the 2-AP-labeled sample in the absence of the quencher.

-

Incrementally add small aliquots of the quencher stock solution, mixing thoroughly after each addition.

-

Record the fluorescence intensity after each addition. Correct for dilution if necessary.

-

-

Data Analysis:

-

Plot the ratio of the initial fluorescence intensity (F0) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot.

-

For dynamic quenching, the plot should be linear, and the slope gives the Stern-Volmer quenching constant (KSV).

-

For static quenching, the plot may show upward curvature.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC measures the fluorescence lifetime of 2-AP, providing insights into the dynamics of the quenching process.

Methodology:

-

Sample Preparation:

-

Prepare samples as for steady-state measurements.

-

-

Instrumentation:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a picosecond pulsed laser) capable of exciting at ~315 nm.[6]

-

Use a fast single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Collect the emitted photons and measure the time delay between the excitation pulse and the detection of a single photon.

-

Build a histogram of the arrival times of the photons to reconstruct the fluorescence decay curve.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF.

-

Fit the decay curve to a multi-exponential decay model to extract the fluorescence lifetimes (τi) and their corresponding amplitudes (αi).

-

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate the core concepts of 2-AP fluorescence quenching and its application in studying biological processes.

Fluorescence Quenching Mechanisms

Caption: Static vs. Dynamic fluorescence quenching of this compound.

Experimental Workflow for Quenching Studies

Caption: General workflow for 2-AP fluorescence quenching experiments.

DNA Base Flipping by a Methyltransferase

2-AP is widely used to study DNA base flipping, a mechanism employed by many DNA repair and modifying enzymes. When a base containing or adjacent to 2-AP is flipped out of the DNA helix, the quenching by neighboring bases is relieved, leading to a significant increase in 2-AP fluorescence.

Caption: Pathway of DNA base flipping detected by 2-AP fluorescence.

Conclusion

This compound is a versatile and sensitive fluorescent probe that provides detailed insights into the structure, dynamics, and interactions of nucleic acids. Understanding the fundamental mechanisms of 2-AP fluorescence quenching—static, dynamic, and FRET—is crucial for the accurate interpretation of experimental data. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers employing 2-AP in their studies, from fundamental biophysical investigations to high-throughput screening in drug development. The ability to monitor conformational changes, such as base flipping, in real-time underscores the power of 2-AP as a tool to unravel complex biological processes at the molecular level.

References

- 1. This compound fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. This compound fluorescence quenching and lifetimes: role of base stacking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. Use of this compound Fluorescence To Study the Role of the β Hairpin in the Proofreading Pathway Catalyzed by the Phage T4 and RB69 DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Unusual this compound fluorescence from a complex of DNA and the EcoKI methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence of this compound reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminopurine as a structural isomer of adenine

An In-depth Technical Guide to 2-Aminopurine as a Structural Isomer of Adenine (B156593)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (2-AP) is a structural isomer of the canonical DNA base adenine, distinguished by the relocation of its exocyclic amino group from position 6 to position 2 of the purine (B94841) ring. This seemingly subtle alteration has profound consequences, transforming a photochemically inert and non-fluorescent molecule into a highly fluorescent and environmentally sensitive probe. Furthermore, 2-AP exhibits potent mutagenic properties by inducing base pair transitions during DNA replication. This dual character makes 2-AP an invaluable tool in molecular biology, biochemistry, and drug development. This guide provides a comprehensive technical overview of 2-AP, covering its unique photophysical properties, its mechanism as a mutagen, its thermodynamic impact on DNA stability, and detailed experimental protocols for its application as a fluorescent probe in studying nucleic acid structure, dynamics, and interactions.

Structural and Photophysical Properties

The fundamental difference between adenine (6-aminopurine) and this compound lies in the position of the amino group. This structural isomerization dramatically alters the molecule's electronic properties and de-excitation pathways following UV light absorption. While adenine efficiently quenches absorbed energy through ultrafast, non-radiative internal conversion processes, making it virtually non-fluorescent, 2-AP possesses a de-excitation pathway that strongly favors fluorescence emission.[1][2][3] This results in a quantum yield for 2-AP in aqueous solution that is over three orders of magnitude greater than that of adenine.[2][4]

The fluorescence of 2-AP is highly sensitive to its local environment. Its quantum yield and lifetime decrease significantly in non-polar solvents and when it is incorporated into a DNA or RNA helix, a phenomenon primarily attributed to stacking interactions with adjacent bases. This environmental sensitivity is the basis for its widespread use as a structural probe.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of this compound (and its deoxyriboside) in various environments, contrasted with adenine.

| Compound | Environment | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| Adenine | Aqueous Solution | ~260 | ~370 | 2.9 x 10-4 to 3.3 x 10-4 | 180-670 fs; 8.4-8.8 ps |

| This compound | Aqueous Solution | ~303 - 305 | ~370 | 0.66 - 0.68 | 9.3 - 12.0 |

| 9-ethyl-2-AP | Cyclohexane (nonpolar) | N/A | N/A | 0.010 | N/A |

| 2-AP riboside | Aqueous Solution | N/A | N/A | N/A | 10.6 |

| 2-AP riboside | Ethanol | N/A | N/A | N/A | 5.8 |

| 2-AP in DNA | Stacked in Duplex | ~310 | ~370 | Highly Quenched | Multi-exponential (50 ps to 8 ns) |

This compound as a Fluorescent Probe of Nucleic Acid Dynamics

The sensitivity of 2-AP's fluorescence to base stacking makes it an exquisite probe for local conformational changes in DNA and RNA. When incorporated into a nucleic acid duplex, its fluorescence is significantly quenched. Any process that disrupts this local stacking, such as DNA melting, protein binding, or enzymatic modification, can lead to a dramatic increase in fluorescence intensity.

This principle is widely exploited to study:

-

DNA Melting and Local "Breathing": The melting of a DNA duplex containing 2-AP results in a blue shift of the excitation spectrum and an increase in fluorescence, indicating increased exposure of the probe to the aqueous solvent.

-

DNA-Protein Interactions: It is used to monitor conformational changes induced by protein binding.

-

Base Flipping: A key application is in studying "base flipping," a mechanism used by many DNA repair enzymes and methyltransferases where a target base is rotated out of the DNA helix and into the enzyme's active site. Replacing the target base with 2-AP allows this flipping event to be monitored in real-time by observing the large increase in fluorescence as the 2-AP is unstacked.

References

- 1. pnas.org [pnas.org]

- 2. This compound as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Mechanism of Interbase Quenching of 2-Aminopurine Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2AP), a fluorescent analog of adenine, is a powerful and widely utilized probe in nucleic acid research.[1][2] Its fluorescence is exquisitely sensitive to its local microenvironment, a characteristic that researchers have exploited to investigate DNA and RNA structure, dynamics, and interactions with proteins and other molecules.[1][3] A key aspect of this sensitivity is the significant quenching of 2AP fluorescence when it is incorporated into a nucleic acid sequence, a phenomenon primarily driven by interactions with adjacent nucleobases.[2][4] Understanding the intricate mechanisms of this interbase quenching is paramount for the accurate interpretation of fluorescence data and for designing experiments that yield unambiguous insights into nucleic acid biology.

This technical guide provides a comprehensive overview of the core mechanisms governing the interbase quenching of 2AP fluorescence. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize 2AP as a fluorescent probe. The guide delves into the photophysical processes at play, presents quantitative data in a clear and comparative format, outlines detailed experimental protocols for studying quenching phenomena, and provides visual representations of key pathways and workflows.

Core Mechanisms of 2AP Fluorescence Quenching

The quenching of 2AP fluorescence by neighboring bases is a complex process that can occur through several distinct, and sometimes competing, mechanisms. These can be broadly categorized into static and dynamic quenching.

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between 2AP and a neighboring base.[5][6] This complex absorbs light but is incapable of emitting a photon, thus reducing the overall fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed 2AP molecules. Theoretical studies suggest that static quenching is the predominant mechanism when 2AP is stacked with purine (B94841) bases (adenine and guanine).[4][7] This is attributed to the mixing of molecular orbitals in the ground state, which leads to electron delocalization and a reduction in the oscillator strength of the 2AP transition.[4]

Dynamic Quenching: In contrast, dynamic quenching occurs when an excited 2AP molecule collides with a neighboring base, leading to non-radiative de-excitation.[5][6] This process reduces both the fluorescence intensity and the fluorescence lifetime. Dynamic quenching is predicted to be the primary mechanism when 2AP is stacked with pyrimidine (B1678525) bases (cytosine and thymine).[4][7] This is thought to be due to the formation of a low-lying "dark" excited state, which provides a rapid pathway for internal conversion from the emissive state.[4]

Key Photophysical Processes

Several specific photophysical processes contribute to both static and dynamic quenching of 2AP fluorescence:

-

Photoinduced Electron Transfer (PET): This is a major pathway for 2AP fluorescence quenching.[2] Depending on the specific neighboring base, the excited 2AP (2AP*) can act as either an electron donor or an electron acceptor.[2] The efficiency of PET is dependent on the redox potentials of 2AP and the adjacent base.

-

Intersystem Crossing (ISC): This process involves a spin-forbidden transition from the excited singlet state (S1) to a triplet state (T1). While less common for many fluorophores, ISC can be a significant non-radiative decay pathway for 2AP, competing with fluorescence emission.

-

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity. As mentioned, the formation of low-lying dark states when 2AP is adjacent to pyrimidines can facilitate rapid internal conversion, leading to dynamic quenching.[4]

The interplay of these mechanisms is highly dependent on the identity and orientation of the neighboring bases, the local DNA or RNA conformation, temperature, and solvent conditions.

Quantitative Data on 2AP Fluorescence Quenching

The extent of 2AP fluorescence quenching is highly dependent on its sequence context. The following tables summarize key quantitative data from the literature to provide a comparative overview.

Table 1: Fluorescence Quantum Yields and Lifetimes of 2AP in Different Environments

| Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Free 2AP in aqueous solution | ~0.68[8][9] | ~10-12 ns (single exponential)[4][10] |

| 2AP in duplex DNA | Highly variable; typically <0.1 | Multi-exponential (e.g., <100 ps, ~0.5 ns, ~2 ns, ~10 ns)[8] |

| 2AP stacked with Guanine (G) | Lowest | Shortest lifetime components are most prominent |

| 2AP stacked with Adenine (A) | Intermediate | |

| 2AP stacked with Cytosine (C) | Higher | |

| 2AP stacked with Thymine (T) | Intermediate |

Table 2: Dynamic Quenching Rate Constants (kq) of 2AP by Nucleoside Monophosphates (NMPs)

| Quencher (NMP) | kq (x 109 M-1s-1) |

| GMP | ~2.0[11] |

| AMP | Varies depending on study |

| CMP | Varies depending on study |

| dTMP | Varies depending on study |

Note: The reported values for kq can vary between studies due to different buffer conditions and experimental setups.[6][12]

Experimental Protocols

Investigating the mechanism of 2AP fluorescence quenching requires a combination of steady-state and time-resolved fluorescence techniques. Below are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This technique provides information on the average fluorescence properties of the 2AP population.

Objective: To measure the fluorescence emission spectra and relative quantum yields of 2AP in different nucleic acid contexts.

Methodology:

-

Sample Preparation:

-

Synthesize or purchase oligonucleotides containing 2AP at the desired position.

-

Anneal complementary strands to form duplex DNA or RNA if required.

-

Prepare samples in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5). The final DNA concentration is typically in the low micromolar range.

-

-

Instrumentation:

-

Use a steady-state spectrofluorometer.

-

-

Data Acquisition:

-

Data Analysis:

-

The integrated fluorescence intensity is proportional to the relative quantum yield.

-

Changes in the emission maximum can provide insights into the polarity of the 2AP microenvironment.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time, providing information about the fluorescence lifetimes of 2AP.

Objective: To determine the fluorescence lifetime(s) of 2AP to distinguish between static and dynamic quenching mechanisms.

Methodology:

-

Sample Preparation:

-

Prepare samples as described for steady-state spectroscopy.

-

-

Instrumentation:

-

Use a time-correlated single photon counting (TCSPC) system.[3]

-

-

Data Acquisition:

-

Excite the sample with a pulsed laser source at ~310 nm.

-

Collect the fluorescence emission at the emission maximum (~370 nm) through a monochromator and a polarizer set at the magic angle (54.7°) to eliminate polarization effects.[3]

-

Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

-

-

Data Analysis:

Acrylamide (B121943) Quenching Assay

This assay is used to probe the solvent accessibility of 2AP.

Objective: To determine the Stern-Volmer quenching constant (KSV) for acrylamide, which reflects the degree of exposure of 2AP to the solvent.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 2AP-containing nucleic acid in buffer.

-

Prepare a high-concentration stock solution of acrylamide in the same buffer.

-

-

Data Acquisition:

-

Measure the steady-state fluorescence intensity of the nucleic acid sample.

-

Make successive additions of the acrylamide stock solution to the sample, measuring the fluorescence intensity after each addition.

-

-

Data Analysis:

-

Plot the ratio of the initial fluorescence intensity (F0) to the fluorescence intensity in the presence of the quencher (F) against the concentration of acrylamide ([Q]). This is the Stern-Volmer plot.

-

The data is fitted to the Stern-Volmer equation: F0/F = 1 + KSV * [Q]

-

The slope of the line gives the Stern-Volmer constant, KSV.[14]

-

Visualizing the Mechanisms and Workflows

To aid in the understanding of the complex processes involved in 2AP fluorescence quenching, the following diagrams have been generated using the DOT language.

Caption: Overview of Static and Dynamic Quenching Mechanisms.

Caption: Key Photophysical Pathways in 2AP De-excitation.

Caption: General Experimental Workflow for Studying 2AP Quenching.

Conclusion

The interbase quenching of this compound fluorescence is a multifaceted phenomenon governed by a delicate balance of static and dynamic processes, including photoinduced electron transfer and intersystem crossing. The efficiency and dominant mechanism of quenching are highly sensitive to the local sequence context and conformation of the nucleic acid. A thorough understanding of these principles, combined with rigorous experimental design and data analysis, is crucial for leveraging 2AP as a precise and informative probe of nucleic acid structure and function. This guide provides the foundational knowledge and practical methodologies to empower researchers in their application of this versatile fluorescent tool for advancing our understanding of nucleic acid biology and aiding in the development of novel therapeutics.

References

- 1. The use of this compound fluorescence to study DNA polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unusual this compound fluorescence from a complex of DNA and the EcoKI methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. This compound fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 9. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Intensity Decays of this compound solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing structure and dynamics of DNA with this compound: effects of local environment on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dynamic and static quenching of this compound fluorescence by the natural DNA nucleotides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

Probing the Microenvironment of B-DNA: An In-depth Technical Guide to the Excited-State Properties of 2-Aminopurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2-AP), a fluorescent analog of adenine (B156593) and guanosine, serves as a powerful and versatile probe for investigating the structure, dynamics, and interactions of nucleic acids.[1] Unlike the canonical DNA bases, which have extremely short excited-state lifetimes and negligible fluorescence, 2-AP exhibits a significant fluorescence quantum yield that is exquisitely sensitive to its local microenvironment.[2] When incorporated into a DNA duplex, its fluorescence is quenched to varying degrees depending on its interactions with neighboring bases, making it an invaluable tool for studying phenomena such as base stacking, DNA breathing, and enzyme-induced conformational changes like base flipping.[3][4][5][6] This guide provides a comprehensive overview of the excited-state properties of 2-AP within the B-form DNA helix, detailing the underlying photophysical mechanisms, experimental protocols for its study, and the quantitative data that inform our understanding of DNA behavior at the molecular level.

Photophysical Behavior of 2-AP in B-DNA

The fluorescence of 2-AP is significantly quenched upon its incorporation into a DNA strand, a phenomenon primarily attributed to stacking interactions with adjacent nucleobases.[7] The quantum yield of the free 2-AP nucleoside in aqueous solution is approximately 0.68, but this value can decrease by a factor of 10 to 100 within a DNA duplex.[2] This quenching arises from a combination of static and dynamic mechanisms, leading to a complex, multi-exponential fluorescence decay profile.[2][5]

Quenching Mechanisms

The quenching of 2-AP fluorescence in B-DNA is not a simple, single process but rather a combination of mechanisms that depend on the identity of the neighboring bases.[1]

-

Static Quenching : This mechanism is predominant when 2-AP is stacked with purines (adenine and guanine).[1][7] It involves the mixing of molecular orbitals in the ground state, which leads to a reduction in the oscillator strength of the primary π-π* transition of 2-AP.[1][7][8] This reduction in the intrinsic ability of the molecule to absorb and emit light results in a lower quantum yield without affecting the excited-state lifetime of the molecules that are excited.[5]

-

Dynamic Quenching : When 2-AP is stacked with pyrimidines (cytosine and thymine), dynamic quenching is the primary relaxation pathway.[1][7] This process involves the formation of a low-lying "dark" excited state, often a charge-transfer state, which provides a rapid non-radiative decay channel from the initially populated bright fluorescent state.[1][2][8] This rapid non-radiative decay competes with fluorescence, thereby shortening the measured fluorescence lifetime and reducing the quantum yield.

The interplay of these mechanisms, influenced by the conformational heterogeneity of the DNA helix ("DNA breathing"), results in the characteristic multi-exponential fluorescence decay of 2-AP in DNA.[2] Typically, four decay components are observed, ranging from tens of picoseconds to several nanoseconds.[7] The shortest lifetimes are attributed to well-stacked 2-AP conformations, while the longest lifetime, approaching that of free 2-AP in solution (~10 ns), corresponds to unstacked or solvent-exposed states.[7][9]

Quantitative Data on 2-AP Excited-State Properties

The following tables summarize key quantitative data for this compound in various environments, compiled from the literature. These values are essential for the interpretation of experimental results and for the development of computational models.

Table 1: Fluorescence Quantum Yields and Lifetimes of 2-AP

| Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference(s) |

| Free Nucleoside (in water) | 0.68 | ~10-11 ns (mono-exponential) | [2][10] |

| Incorporated in Duplex DNA | 0.007 - 0.07 (highly variable) | Multi-exponential decay | [2] |

| Stacked with Purines (A, G) | Reduced (static quenching) | Longer radiative lifetimes expected | [7] |

| Stacked with Pyrimidines (C, T) | Reduced (dynamic quenching) | Shortened fluorescence lifetimes |

Table 2: Typical Multi-exponential Decay Components of 2-AP in B-DNA

| Component | Typical Lifetime Range | Associated Conformation | Reference(s) |

| Ultrafast | < 10 ps | Closely stacked with Guanine (charge transfer) | [2] |

| Short | < 100 ps - 0.5 ns | Fully stacked state | [2][4][5][6] |

| Intermediate | ~1-3 ns | Partially stacked or transiently unstacked states | [2] |

| Long | ~7-10 ns | Unstacked, solvent-exposed state | [2][4][5][6] |

Visualizing 2-AP Photophysics and Experimental Workflows

Diagrams generated using the DOT language provide clear visual representations of the complex processes governing 2-AP's excited-state behavior and the methods used to study them.

References

- 1. Excited state evolution of DNA stacked adenines resolved at the CASPT2//CASSCF/Amber level: from the bright to the excimer state and back - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Time-resolved fluorescence of this compound as a probe of base flipping in M.HhaI-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. Fluorescence Intensity Decays of this compound solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of this compound Fluorescence To Study the Role of the β Hairpin in the Proofreading Pathway Catalyzed by the Phage T4 and RB69 DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. CASSCF Investigation of Electronic Excited States of this compound | NIST [nist.gov]

An In-Depth Technical Guide to Static vs. Dynamic Quenching of 2-Aminopurine Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2-AP), a fluorescent analog of adenine (B156593) and guanine, serves as a powerful probe in molecular biology and drug development. Its fluorescence is exquisitely sensitive to its local microenvironment, making it an invaluable tool for studying nucleic acid structure, dynamics, and interactions with other molecules such as proteins and potential drug candidates.[1][2] A key phenomenon governing 2-AP's utility is fluorescence quenching, the process by which its fluorescence intensity is decreased. This quenching can occur through two primary mechanisms: static and dynamic. Understanding the distinction between these mechanisms is critical for accurately interpreting experimental data and elucidating molecular interactions. This guide provides a comprehensive overview of static and dynamic quenching of 2-AP fluorescence, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in their investigations.

Core Principles: Static vs. Dynamic Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. The two principal quenching mechanisms, static and dynamic, are differentiated by the mechanism of interaction between the fluorophore (2-AP) and the quencher.

Static Quenching: This process occurs when 2-AP and a quencher molecule form a stable, non-fluorescent complex in the ground state. This pre-formed complex absorbs light but is incapable of emitting a photon. The formation of this complex effectively reduces the concentration of fluorescent 2-AP molecules available for excitation.[3] A key characteristic of static quenching is that it does not affect the fluorescence lifetime of the uncomplexed 2-AP molecules. As temperature increases, the stability of the ground-state complex typically decreases, leading to a reduction in static quenching.[4]

Dynamic Quenching: Also known as collisional quenching, this mechanism involves the interaction of an excited-state 2-AP molecule with a quencher molecule. Upon collision, the excited 2-AP returns to the ground state without emitting a photon.[5] This process directly competes with fluorescence emission. In dynamic quenching, the fluorescence lifetime of 2-AP is shortened because the quenching provides an additional non-radiative decay pathway. As temperature increases, the rate of diffusion and the frequency of collisions increase, resulting in more efficient dynamic quenching.

The fundamental differences between these two mechanisms are summarized in the table below.

| Feature | Static Quenching | Dynamic Quenching |

| Mechanism | Formation of a ground-state complex | Collisional deactivation of the excited state |

| Effect on Lifetime | No change in the lifetime of the uncomplexed fluorophore | Decrease in fluorescence lifetime |

| Effect of Temperature | Quenching decreases with increasing temperature | Quenching increases with increasing temperature |

| Stern-Volmer Plot (Intensity) | Can be linear or show upward curvature | Linear |

| Stern-Volmer Plot (Lifetime) | No quenching observed (τ₀/τ = 1) | Linear, with a slope equal to the intensity plot |

Mechanisms of 2-AP Quenching in Biological Systems

In the context of DNA and RNA, the primary quenchers of 2-AP fluorescence are the natural nucleobases themselves. The efficiency and mechanism of quenching are highly dependent on the identity and stacking geometry of the neighboring bases.

Theoretical calculations and experimental evidence have shown that:

-

Purines (Adenine and Guanine): When stacked with purines, 2-AP fluorescence is predominantly quenched via a static mechanism . This is attributed to the mixing of molecular orbitals in the ground state, leading to electron delocalization and the formation of a non-fluorescent complex.

-

Pyrimidines (Cytosine and Thymine): Stacking with pyrimidines primarily results in dynamic quenching . This is due to the formation of a low-lying "dark" excited state, which provides a rapid non-radiative decay pathway for the excited 2-AP.

These distinct quenching mechanisms have significant implications for interpreting fluorescence data when 2-AP is used as a probe for DNA conformation and enzyme-DNA interactions, such as base flipping.

Quantitative Analysis: The Stern-Volmer Equation

The Stern-Volmer equation is a cornerstone for analyzing fluorescence quenching data and distinguishing between static and dynamic mechanisms.

For dynamic quenching , the relationship between fluorescence intensity and quencher concentration is described by:

F₀ / F = 1 + Ksv [Q] = 1 + kq τ₀ [Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

Ksv is the Stern-Volmer quenching constant.

-

kq is the bimolecular quenching rate constant.

-

τ₀ is the fluorescence lifetime of 2-AP in the absence of the quencher.

A linear plot of F₀ / F versus [Q] is indicative of a single quenching mechanism, which can be either static or dynamic.

To differentiate between the two, fluorescence lifetime measurements are crucial. For dynamic quenching , the lifetimes are also affected:

τ₀ / τ = 1 + kq τ₀ [Q]

Where τ is the fluorescence lifetime in the presence of the quencher. A linear plot of τ₀ / τ versus [Q] with a slope equal to that of the intensity plot confirms dynamic quenching.

For static quenching , the formation of a ground-state complex is described by an association constant, Kₛ:

F₀ / F = 1 + Kₛ [Q]

In this case, since only the uncomplexed fluorophores fluoresce, their lifetime remains unchanged (τ₀ / τ = 1).

When both static and dynamic quenching occur simultaneously, the Stern-Volmer plot of intensity data often shows an upward curvature, and the combined effect is described by:

F₀ / F = (1 + Kᴅ [Q]) (1 + Kₛ [Q]) = 1 + (Kᴅ + Kₛ) [Q] + KᴅKₛ [Q]²

Where Kᴅ is the dynamic quenching constant (kqτ₀).

Quantitative Data for 2-AP Quenching

The following tables summarize key quantitative data for the quenching of this compound fluorescence by various quenchers.

Table 1: Stern-Volmer (Ksv) and Bimolecular (kq) Quenching Constants for 2-AP with Nucleosides/Nucleotides

| Quencher | Ksv (M⁻¹) | kq (x 10⁹ M⁻¹s⁻¹) | Conditions | Reference |

| Adenosine (rA) | ~20 (half-max) | ~2 | Neutral aqueous solution | |

| Cytidine (rC) | ~20 (half-max) | ~2 | Neutral aqueous solution | |

| Guanosine (rG) | ~20 (half-max) | ~2 | Neutral aqueous solution | |

| Deoxythymidine (dT) | ~20 (half-max) | ~2 | Neutral aqueous solution | |

| ATP | ~20 (half-max) | ~2 | Neutral aqueous solution | |

| GTP | ~20 (half-max) | ~2 | Neutral aqueous solution |

Note: The values from Rachofsky et al. (2001) indicate a half-maximal effect at approximately 20 mM, which is related to the quenching constant. The bimolecular quenching rate constant was found to be near the diffusion limit.

Table 2: Fluorescence Lifetimes (τ) of 2-AP in Different Environments

| Environment | Lifetime (ns) | Comments | Reference |

| Aqueous Solution | ~10 | Single exponential decay | |

| In DNA Duplex | 0.05 - 8 | Multi-exponential decay, reflecting different stacking environments |

Experimental Protocols

Steady-State Fluorescence Quenching Measurements

Objective: To determine the Stern-Volmer quenching constant (Ksv) from intensity measurements.

Materials:

-

This compound (or 2-AP labeled oligonucleotide) stock solution.

-

Quencher stock solution.

-

Appropriate buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl).

-

Spectrofluorometer.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation:

-

Prepare a series of solutions with a constant concentration of 2-AP and varying concentrations of the quencher.

-

Ensure the final 2-AP concentration results in a fluorescence signal within the linear range of the instrument.

-

Include a blank sample containing only the buffer and a control sample with only 2-AP.

-

-

Instrument Setup:

-

Set the excitation wavelength for 2-AP (typically around 310-315 nm).

-

Set the emission wavelength to the maximum of the 2-AP emission spectrum (around 370 nm).

-

Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (F) for each sample.

-

Measure the fluorescence intensity of the 2-AP solution without any quencher (F₀).

-

Correct for any background fluorescence from the buffer and quencher solutions.

-

-

Data Analysis:

-

Calculate the ratio F₀ / F for each quencher concentration.

-

Plot F₀ / F versus the quencher concentration [Q].

-

Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Ksv.

-

Time-Resolved Fluorescence Quenching Measurements

Objective: To determine the effect of the quencher on the fluorescence lifetime of 2-AP and calculate the bimolecular quenching constant (kq).

Materials:

-

Same as for steady-state measurements.

-

A time-correlated single-photon counting (TCSPC) system.

Procedure:

-

Sample Preparation:

-

Prepare samples as described for the steady-state measurements.

-

-

Instrument Setup (TCSPC):

-

Use a pulsed light source with an excitation wavelength suitable for 2-AP (e.g., a pulsed diode laser at ~310 nm).

-

Collect the fluorescence emission at 370 nm.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

-

-

Data Acquisition:

-

Acquire the fluorescence decay curves for the 2-AP solution with and without the quencher.

-

-

Data Analysis:

-

Fit the fluorescence decay data to an appropriate exponential decay model (mono- or multi-exponential) after deconvolution with the IRF.

-

Determine the fluorescence lifetime in the absence (τ₀) and presence (τ) of the quencher.

-

Plot τ₀ / τ versus the quencher concentration [Q].

-

The slope of this plot gives the dynamic quenching constant, Kᴅ = kqτ₀. The bimolecular quenching constant, kq, can be calculated if τ₀ is known.

-

Temperature-Dependent Quenching Studies

Objective: To differentiate between static and dynamic quenching based on their opposing temperature dependencies.

Materials:

-

Same as for steady-state and time-resolved measurements.

-

A temperature-controlled cuvette holder for the spectrofluorometer or TCSPC instrument.

Procedure:

-

Sample Preparation:

-

Prepare a set of samples with a fixed concentration of 2-AP and the quencher.

-

-

Data Acquisition:

-

Measure the fluorescence intensity or lifetime of the samples at a range of different temperatures.

-

Allow the sample to equilibrate at each temperature before measurement.

-

-

Data Analysis:

-

Plot the Stern-Volmer constant (Ksv or Kᴅ) as a function of temperature.

-

An increase in the quenching constant with temperature is indicative of dynamic quenching.

-

A decrease in the quenching constant with temperature suggests a static quenching mechanism.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in studying the quenching of 2-AP fluorescence.

References

- 1. This compound fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing structure and dynamics of DNA with this compound: effects of local environment on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

2-Aminopurine: A Comprehensive Technical Guide to its Application as a Fluorescent Molecular Marker in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2-AP), a fluorescent analog of adenine, has emerged as an indispensable tool in the study of nucleic acid structure, dynamics, and interactions. Its structural similarity to the natural purine (B94841) bases allows for minimal perturbation when incorporated into DNA and RNA, while its distinct photophysical properties provide a sensitive probe of its local environment. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of 2-AP as a fluorescent molecular marker, tailored for researchers, scientists, and professionals in drug development.

2-AP's utility stems from its high fluorescence quantum yield in aqueous solution, which is significantly quenched when it is incorporated into a nucleic acid duplex.[1][2][3] This quenching is exquisitely sensitive to base stacking interactions with neighboring nucleobases, making 2-AP an exceptional reporter on the conformational state of DNA and RNA.[4][5] Its absorption maximum is sufficiently red-shifted from that of the natural bases, allowing for selective excitation without interference.

Core Principles: Photophysics of this compound